molecular formula C9H9F2N3O2S B12340614 methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate

methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate

Cat. No.: B12340614
M. Wt: 261.25 g/mol
InChI Key: JCXZAKLKVFUAFT-UHFFFAOYSA-N
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Description

Methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a difluorophenyl group, a nitrocarbamimidothioate moiety, and a methyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the reaction of 2,6-difluorobenzyl chloride with thiourea under basic conditions to form the corresponding thiourea derivative. This intermediate is then reacted with methyl isocyanate and nitric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,6-difluorophenyl)methyl]-2,2-difluoro-2H-1,3-benzodioxol-5-amine
  • N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide

Uniqueness

Methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate is unique due to its combination of a nitrocarbamimidothioate moiety and a difluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9F2N3O2S

Molecular Weight

261.25 g/mol

IUPAC Name

methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate

InChI

InChI=1S/C9H9F2N3O2S/c1-17-9(13-14(15)16)12-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H,12,13)

InChI Key

JCXZAKLKVFUAFT-UHFFFAOYSA-N

Isomeric SMILES

CS/C(=N\[N+](=O)[O-])/NCC1=C(C=CC=C1F)F

Canonical SMILES

CSC(=N[N+](=O)[O-])NCC1=C(C=CC=C1F)F

Origin of Product

United States

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